molecular formula C17H15F3N4O3 B2735627 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396811-66-7

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Katalognummer: B2735627
CAS-Nummer: 1396811-66-7
Molekulargewicht: 380.327
InChI-Schlüssel: UVRLNPPEVUPWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential mechanisms of action based on available literature.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H15F3N4O3
  • Molecular Weight : 380.327 g/mol
  • IUPAC Name : 1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the pyrazine and trifluoromethoxy groups. Analytical techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as c-Met kinase inhibitors, which are critical in cancer cell proliferation and metastasis. The compound's structural analogs demonstrated significant cytotoxicity with IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compounds have been shown to interfere with cell cycle progression, particularly at the G1/S transition .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Compound 22i : This analog exhibited IC50 values of 0.83 μM against A549 cells, demonstrating potent antitumor activity. It was also shown to inhibit c-Met kinase effectively at an IC50 value of 48 nM .
CompoundCell LineIC50 (μM)c-Met Inhibition (nM)
22iA5490.83 ± 0.0748
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

One of the significant applications of this compound is its potential as an antimycobacterial agent. Research indicates that derivatives of pyrazine compounds, including those with azetidine structures, exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds similar to 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide have shown substantial inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments like pyrazinamide .

Bioisosteric Modifications

The compound's structure allows for bioisosteric modifications, which can enhance its biological activity and reduce toxicity. For example, the incorporation of different functional groups or the replacement of amide bonds with bioisosteres has been shown to improve the pharmacological profile of similar compounds. Studies have demonstrated that changing the amide bond to a 1,2,3-triazole significantly enhances the antiproliferative activity of related compounds in various cancer cell lines .

Targeting Adenosine Receptors

Recent investigations have highlighted the potential of pyrazine derivatives in targeting adenosine receptors, specifically A1 and A2a subtypes. The structural characteristics of this compound suggest that it could modulate these receptors' activity, which plays a crucial role in various physiological processes and disease states .

Cancer Therapeutics

The compound's ability to inhibit cell proliferation makes it a candidate for cancer therapeutics. Research has indicated that similar azetidine-containing compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways . The mechanisms through which these compounds exert their effects include the modulation of cell cycle progression and inhibition of angiogenesis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy and safety profile. Various studies have explored how modifications to the azetidine ring or substituents on the pyrazine moiety influence biological activity. For instance, altering the trifluoromethoxy group can significantly impact the compound's lipophilicity and binding affinity to target proteins .

Case Study: Antitubercular Activity

In a notable study, several derivatives based on pyrazine and azetidine were synthesized and evaluated for their antitubercular properties. Among them, certain compounds demonstrated MIC values as low as 0.728 μg/mL against M. tuberculosis, indicating their potential as effective treatments .

Experimental Findings: Cancer Cell Lines

Experimental evaluations have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte). The observed IC50 values suggest a strong potential for further development into therapeutic agents .

Eigenschaften

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)27-13-3-1-11(2-4-13)7-23-15(25)12-9-24(10-12)16(26)14-8-21-5-6-22-14/h1-6,8,12H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLNPPEVUPWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.